(6-Fluoro-5-methylpyridin-3-YL)methanol is a chemical compound with the molecular formula CHFNO and a molecular weight of 141.14 g/mol. It features a pyridine ring substituted with a fluorine atom and a hydroxymethyl group, making it of significant interest in various scientific fields, including medicinal chemistry and organic synthesis. The compound is categorized as a fluorinated pyridine derivative, which often exhibits unique chemical properties due to the presence of both the fluorine and hydroxyl functional groups.
The synthesis of (6-Fluoro-5-methylpyridin-3-YL)methanol typically involves the fluorination of 5-methylpyridin-3-ylmethanol. This reaction is commonly carried out using fluorinating agents under controlled conditions to ensure safety and yield. One effective method includes:
The reaction conditions are critical for optimizing yield and minimizing by-products. Common parameters include:
The molecular structure of (6-Fluoro-5-methylpyridin-3-YL)methanol consists of a pyridine ring with the following substituents:
Key structural data include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
(6-Fluoro-5-methylpyridin-3-YL)methanol can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (6-Fluoro-5-methylpyridin-3-YL)methanol involves its interaction with specific biological targets. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioactivity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
This compound has been explored for its potential therapeutic effects, particularly in neurological disorders, where it may modulate receptor activity through allosteric mechanisms.
Key physical properties include:
Chemical properties include:
Additional data such as log P values indicate its hydrophobicity, influencing its pharmacokinetic profiles .
(6-Fluoro-5-methylpyridin-3-YL)methanol has several applications across different scientific fields:
(6-Fluoro-5-methylpyridin-3-yl)methanol serves as a pivotal intermediate in pharmaceutical syntheses, accessible through two optimized routes. The first approach utilizes 5-methylnicotinic acid as a starting material, undergoing esterification with methanol and thionyl chloride (yield: 95.5%), followed by selective reduction using sodium borohydride (NaBH₄). This two-step sequence achieves an 85% yield of the pyridinyl methanol framework, outperforming lithium aluminum hydride (LiAlH₄) in scalability and safety [2]. The second route employs 6-fluoro-5-methylpyridin-3-amine (CAS: 186593-48-6) as a precursor, where fluorination precedes functionalization of the C3 position. This method benefits from the amine’s crystalline stability (m.p.: 118–122°C) and streamlined purification . Both strategies highlight the critical role of protecting group tactics: the methanol moiety’s sensitivity necessitates inert atmospheres during reactions to prevent oxidation [2] .
Table 1: Convergent Routes to (6-Fluoro-5-methylpyridin-3-yl)methanol
Starting Material | Key Step | Reagent | Yield | Advantage |
---|---|---|---|---|
5-Methylnicotinic acid | Esterification | SOCl₂/MeOH | 95.5% | High-yielding, scalable |
5-Methylnicotinic acid | Reduction | NaBH₄ | 85% (2 steps) | Mild conditions, avoids LiAlH₄ |
6-Fluoro-5-methylpyridin-3-amine | Functionalization | Multi-step | N/R* | Crystalline stability |
*N/R: Not explicitly reported in search results
Radical bromination at the benzylic position transforms (6-fluoro-5-methylpyridin-3-yl)methanol into 3-(bromomethyl)-5-fluoropyridine, a versatile electrophile for cross-coupling. Early methods using N-bromosuccinimide (NBS) in CCl₄ suffered from poor selectivity (50% yield) and dibromide byproducts. Optimization via azeotropic water removal with HBr/xylene increased yields to 79.5% by suppressing polybromination [2]. The bromomethyl derivative enables Suzuki-Miyaura couplings with boronic acids, facilitating carbon-carbon bond formation. For example, coupling with (6-fluoro-5-methylpyridin-3-yl)boronic acid constructs biheteroaryl scaffolds essential for kinase inhibitors. This approach is instrumental in synthesizing rupatadine intermediates and PARP-1-directed anticancer agents [2] [3] [10].
Table 2: Bromination Strategies for Scaffold Diversification
Substrate | Bromination Agent | Additive | Yield | Application |
---|---|---|---|---|
(5-Methylpyridin-3-yl)methanol | NBS | None | 50% | Low selectivity |
(5-Methylpyridin-3-yl)methanol | NBS | AIBN | 68% | Radical initiation |
(5-Methylpyridin-3-yl)methanol HBr salt | HBr | Xylene (azeotrope) | 79.5% | Byproduct suppression |
The hydrophilicity of (6-fluoro-5-methylpyridin-3-yl)methanol is exploited to enhance drug-like properties in complex inhibitors. In GSK-3α-targeted therapeutics, "scorpion-shaped" inhibitors incorporate this fragment to improve aqueous solubility. Modifications focus on reducing ClogP values (calculated octanol-water partition coefficient) below 4.5, a benchmark for membrane permeability. For instance, replacing lipophilic tails with the polar pyridinyl methanol moiety increased solubility while maintaining nanomolar kinase inhibition. Crystallization as the hydrobromide salt further optimizes bioavailability, as demonstrated by the purification of intermediate alcohols from THF/ethanol mixtures [2] [6]. This strategy balances target engagement (e.g., PARP-1 or GSK-3α binding) with pharmacokinetic suitability [3] [6].
(6-Fluoro-5-methylpyridin-3-yl)methanol exhibits broad compatibility with heterocycle-forming reactions, particularly oxadiazole synthesis. In PARP inhibitor development, its boronic acid derivative undergoes Suzuki coupling with bromobenzohydrazides, followed by cyclization using POCl₃ to form 1,3,4-oxadiazoles. The methanol group remains intact under these conditions, enabling subsequent derivatization. Key examples include:
Table 3: Functional Group Tolerance in Oxadiazole Synthesis
Reaction Type | Conditions | Compatible Groups on Pyridine | Application |
---|---|---|---|
Suzuki Coupling | Pd catalyst, base | -B(OH)₂, -CH₂OH, -F, -CH₃ | Biheteroaryl assembly |
Oxadiazole Cyclization | POCl₃, 80–100°C | -CH₂OH, -F | PARP inhibitor cores |
Salt Formation | HBr, xylene reflux | -CH₂OH | Crystalline intermediates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7